Gentamicin X2 sulfate
Overview
Description
Gentamicin X2 sulfate is a minor component of the gentamicin complex, which is a mixture of aminoglycoside antibiotics produced by the bacterium Micromonospora purpurea . This compound is known for its potent antibacterial properties and is used to treat severe infections caused by gram-negative bacteria . It is particularly effective against Pseudomonas aeruginosa and other resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gentamicin X2 sulfate is typically produced through fermentation processes involving Micromonospora species . The fermentation broth is subjected to various purification steps, including ion-exchange chromatography and crystallization, to isolate the gentamicin complex components . Chemical synthesis of gentamicin X2 involves complex steps, including ring cleavage and reglycosylation of sisomicin .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Micromonospora purpurea . The fermentation process is carefully monitored to maintain optimal conditions for bacterial growth and antibiotic production. After fermentation, the broth undergoes multiple purification steps to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Gentamicin X2 sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its antibacterial properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include trifluoroacetic acid, pentafluoropropionic acid, and acetonitrile . These reagents are used under specific conditions, such as controlled pH and temperature, to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include various gentamicin congeners, such as gentamicin C1, C2, and C2a . These congeners have distinct antibacterial properties and are used in different therapeutic applications .
Scientific Research Applications
Gentamicin X2 sulfate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes . In biology, this compound is used to investigate the mechanisms of antibiotic resistance and the development of new antibacterial agents . In medicine, it is used to treat severe bacterial infections, particularly those caused by gram-negative bacteria . In industry, this compound is used in the production of other aminoglycoside antibiotics and as a reference standard in quality control processes .
Mechanism of Action
Gentamicin X2 sulfate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome, inhibiting protein synthesis . This binding interferes with the decoding of messenger RNA, leading to the production of faulty proteins and ultimately causing bacterial cell death . The molecular targets of this compound include the bacterial ribosome and various ribosomal proteins involved in protein synthesis .
Comparison with Similar Compounds
Gentamicin X2 sulfate is part of the gentamicin complex, which includes other similar compounds such as gentamicin C1, C1a, C2, and C2a . These compounds share a similar aminoglycoside structure but differ in their specific chemical modifications and antibacterial properties . This compound is unique due to its potent readthrough activity, which allows it to bypass premature stop codons in bacterial mRNA and produce full-length proteins . This property makes this compound particularly effective against certain bacterial strains that are resistant to other aminoglycosides .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4)/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDONMCALIGOQR-NJWRRGAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N4O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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